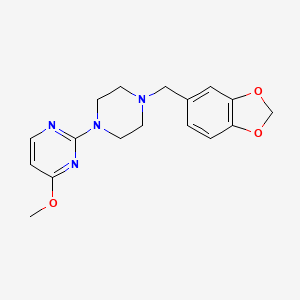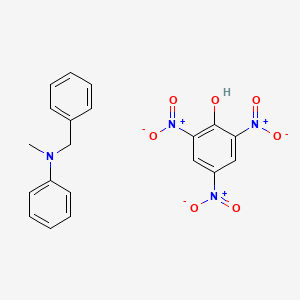
N-methyl-N-(phenylmethyl)aniline; 2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(phenylmethyl)aniline: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applicationsN-methyl-N-(phenylmethyl)aniline is an organic compound with the chemical formula C14H15N, commonly used in the synthesis of dyes and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-N-(phenylmethyl)aniline: can be synthesized through the reaction of aniline with formaldehyde and methylamine under acidic conditions . The reaction typically involves heating the mixture to promote the formation of the desired product.
2,4,6-trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, N-methyl-N-(phenylmethyl)aniline is produced using continuous flow reactors to ensure consistent quality and yield . The process involves the use of catalysts to enhance the reaction rate and reduce the formation of by-products.
2,4,6-trinitrophenol: is manufactured in large quantities using batch reactors. The process involves multiple stages of nitration, followed by purification steps to remove impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(phenylmethyl)aniline: undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
2,4,6-trinitrophenol: primarily undergoes nitration and reduction reactions . It can be reduced to form picramic acid using reducing agents such as iron and hydrochloric acid.
Major Products
The major products formed from the reactions of N-methyl-N-(phenylmethyl)aniline include N-methyl-N-(phenylmethyl)aniline oxide and N-methyl-N-(phenylmethyl)aniline halides .
For 2,4,6-trinitrophenol , the major products include picramic acid and various nitro derivatives .
Applications De Recherche Scientifique
N-methyl-N-(phenylmethyl)aniline: is used in scientific research for the synthesis of dyes, pharmaceuticals, and as a reagent in organic chemistry . It is also used in the study of reaction mechanisms and kinetics.
2,4,6-trinitrophenol: is widely used in chemical laboratories as a reagent for the detection of metals and proteins . It is also used in the synthesis of other chemical compounds and as an explosive in military applications.
Mécanisme D'action
The mechanism of action of N-methyl-N-(phenylmethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors . It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target.
2,4,6-trinitrophenol: exerts its effects through its ability to undergo rapid decomposition, releasing large amounts of energy . This property makes it an effective explosive and a useful reagent in chemical reactions.
Comparaison Avec Des Composés Similaires
N-methyl-N-(phenylmethyl)aniline: is similar to other aniline derivatives, such as N-methylaniline and N-phenylaniline . its unique structure and reactivity make it distinct from these compounds.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds, such as trinitrotoluene (TNT) and dinitrophenol . Its high nitrogen content and explosive properties set it apart from these compounds.
Propriétés
Numéro CAS |
38734-75-7 |
|---|---|
Formule moléculaire |
C20H18N4O7 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
N-benzyl-N-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,12H2,1H3;1-2,10H |
Clé InChI |
IUZLIDUABCUHNF-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14170018.png)

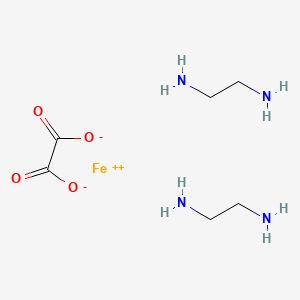
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
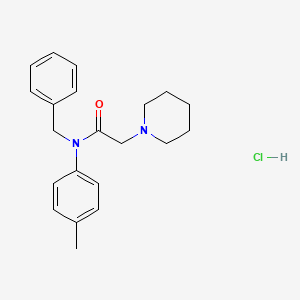

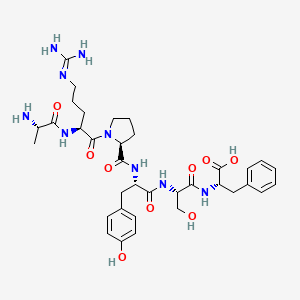
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
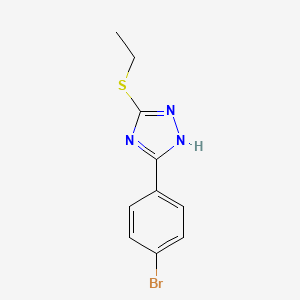
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
